molecular formula C15H24O B14465217 6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol CAS No. 72393-52-3

6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol

Cat. No.: B14465217
CAS No.: 72393-52-3
M. Wt: 220.35 g/mol
InChI Key: GUFDLKGADCLIIP-UHFFFAOYSA-N
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Description

6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol is an organic compound with a unique structure that combines a cyclohexene ring with a hepta-4,5-dien-3-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a series of reactions, including dehydration and dehydrogenation, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol is unique due to its combination of a cyclohexene ring with a hepta-4,5-dien-3-ol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

72393-52-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-4-15(16,5-2)12-11-13(3)14-9-7-6-8-10-14/h9,12,16H,4-8,10H2,1-3H3

InChI Key

GUFDLKGADCLIIP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C=C=C(C)C1=CCCCC1)O

Origin of Product

United States

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